molecular formula C9H17NO2 B1451355 (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate CAS No. 381670-33-3

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

Cat. No.: B1451355
CAS No.: 381670-33-3
M. Wt: 171.24 g/mol
InChI Key: CUDOPASYFARLIF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, which involve the use of chiral catalysts or auxiliaries to produce the desired enantiomer.

  • Reduction of Pyrrolidine Derivatives: Another method involves the reduction of pyrrolidine derivatives, followed by esterification to obtain the final product.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch processes, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.

  • Continuous Flow Synthesis: Some manufacturers may use continuous flow synthesis to increase production efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Different substituted pyrrolidines.

Scientific Research Applications

(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the context of its use.

Comparison with Similar Compounds

  • Ethyl 1-methylpyrrolidine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

  • Ethyl 1-propylpyrrolidine-2-carboxylate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness:

  • Stereochemistry: The (R)-enantiomer of (R)-Ethyl 1-ethylpyrrolidine-2-carboxylate is unique due to its specific three-dimensional arrangement, which can lead to different biological activities compared to its enantiomer or other similar compounds.

  • Functional Group: The presence of the ethyl group on the pyrrolidine ring distinguishes it from other pyrrolidine derivatives.

This compound's unique stereochemistry and functional group make it valuable in various scientific and industrial applications. Its versatility and potential for further modification make it an important tool in research and development.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

ethyl (2R)-1-ethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOPASYFARLIF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659902
Record name Ethyl 1-ethyl-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381670-33-3
Record name Ethyl 1-ethyl-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (R)-(+)-1-Ethyl-2-pyrrolidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-Ethyl 1-ethylpyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.